molecular formula C29H48O3 B12049211 19-Hydroxycholesterol 3-acetate

19-Hydroxycholesterol 3-acetate

Cat. No.: B12049211
M. Wt: 444.7 g/mol
InChI Key: ZUYKAEVLUWUNMD-KVHJHAPGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

19-Hydroxy Cholesteryl 3-Acetate is a derivative of cholesterol, characterized by the presence of a hydroxyl group at the 19th position and an acetate group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 19-Hydroxy Cholesteryl 3-Acetate involves the esterification of 19-hydroxy cholesterol with acetic anhydride. The reaction typically occurs under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process .

Industrial Production Methods: Industrial production of 19-Hydroxy Cholesteryl 3-Acetate may involve similar esterification processes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity .

Types of Reactions:

    Oxidation: 19-Hydroxy Cholesteryl 3-Acetate can undergo oxidation reactions, where the hydroxyl group at the 19th position is oxidized to form a ketone.

    Reduction: Reduction reactions can convert the acetate group back to a hydroxyl group, yielding 19-hydroxy cholesterol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the acetate group.

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 19-Hydroxy Cholesteryl 3-Acetate is unique due to the presence of both the hydroxyl group at the 19th position and the acetate group at the 3rd position. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .

Properties

Molecular Formula

C29H48O3

Molecular Weight

444.7 g/mol

IUPAC Name

[(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t20-,23+,24+,25-,26+,27+,28-,29-/m1/s1

InChI Key

ZUYKAEVLUWUNMD-KVHJHAPGSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)CO)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.